molecular formula C15H20N2O3S B11420148 N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide

Cat. No.: B11420148
M. Wt: 308.4 g/mol
InChI Key: WFABCFUBCHMBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide typically involves the reaction of 2-hydroxy-6-methylquinoline with propylmethanesulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol . The process involves nucleophilic substitution, where the hydroxyl group of the quinoline derivative reacts with the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes and proteins involved in microbial growth and cancer cell proliferation. It may also interfere with cellular pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: Known for its antimicrobial properties.

    4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    Quinoline N-oxides: Exhibits diverse biological activities.

Uniqueness

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline ring with a sulfonamide group enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylmethanesulfonamide

InChI

InChI=1S/C15H20N2O3S/c1-4-7-17(21(3,19)20)10-13-9-12-8-11(2)5-6-14(12)16-15(13)18/h5-6,8-9H,4,7,10H2,1-3H3,(H,16,18)

InChI Key

WFABCFUBCHMBEW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C

Origin of Product

United States

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